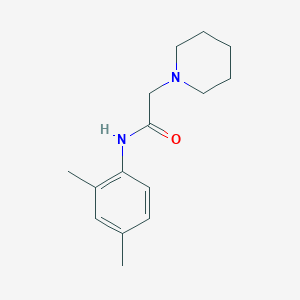

N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide

CAS No.:

Cat. No.: VC17437521

Molecular Formula: C15H22N2O

Molecular Weight: 246.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22N2O |

|---|---|

| Molecular Weight | 246.35 g/mol |

| IUPAC Name | N-(2,4-dimethylphenyl)-2-piperidin-1-ylacetamide |

| Standard InChI | InChI=1S/C15H22N2O/c1-12-6-7-14(13(2)10-12)16-15(18)11-17-8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,16,18) |

| Standard InChI Key | QVLVWAPNNHZUCG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CN2CCCCC2)C |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s structure comprises three primary components:

-

A 2,4-dimethylphenyl group (aromatic ring with methyl groups at positions 2 and 4).

-

An acetamide backbone (–NH–C(=O)–CH2–).

-

A piperidin-1-yl group (six-membered amine ring).

The IUPAC name, N-(2,4-dimethylphenyl)-2-(piperidin-1-yl)acetamide, reflects this arrangement. Unlike its 2,6-dimethylphenyl analogs (e.g., lidocaine derivatives), the 2,4-substitution pattern introduces distinct steric and electronic effects, influencing solubility, reactivity, and biological interactions .

Physicochemical Properties

While direct experimental data for this isomer is scarce, properties can be extrapolated from structurally related compounds:

The 2,4-dimethylphenyl group reduces water solubility compared to unsubstituted phenyl analogs, while the piperidinyl moiety enhances lipid solubility, potentially improving blood-brain barrier permeability .

Synthesis and Optimization

Synthetic Routes

The synthesis of N-(2,4-dimethylphenyl)-2-(piperidin-1-yl)acetamide follows a two-step protocol analogous to methods described for 2,6-dimethylphenyl analogs :

-

Acylation of 2,4-dimethylaniline:

-

React 2,4-dimethylaniline with chloroacetyl chloride in dichloromethane.

-

Yield: ~75% (theoretical).

-

Intermediate: N-(2,4-dimethylphenyl)chloroacetamide.

-

-

Nucleophilic Substitution with Piperidine:

-

Substitute the chloride with piperidine in a polar aprotic solvent (e.g., DMF).

-

Reaction conditions: 80°C, 12–24 hours.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane).

-

Critical Note: The 2,4-dimethyl isomer’s synthesis is less optimized than its 2,6-dimethyl counterpart due to challenges in regioselective crystallization and byproduct formation .

Industrial-Scale Challenges

Key limitations in large-scale production include:

-

Low regioselectivity: Competing formation of 2,6-dimethyl byproducts during aniline acylation.

-

Purification hurdles: Similar melting points and solubilities among isomers complicate separation.

-

Energy-intensive crystallization: Requires precise temperature control to avoid oiling out .

Biological and Pharmacological Profile

Mechanism of Action

While no direct studies exist for this isomer, its structural similarity to lidocaine analogs suggests voltage-gated sodium channel (VGSC) inhibition as a plausible mechanism. The piperidinyl group may enhance binding to the channel’s hydrophobic domains, while the 2,4-dimethylphenyl group could modulate potency and duration of action .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

-

Non-opioid analgesics: Modified to enhance VGSC selectivity.

-

Anticonvulsants: Structural analogs show promise in preliminary epilepsy models.

Material Science Applications

Its amide-piperidine scaffold is utilized in:

-

Ionic liquid synthesis: As a cation component for high-temperature electrolytes.

-

Polymer crosslinkers: Enhances thermal stability in epoxy resins.

Current Research and Knowledge Gaps

Underexplored Areas

-

Metabolic stability: No data on cytochrome P450 interactions.

-

Toxicology: Acute and chronic toxicity profiles remain uncharacterized.

-

Crystallography: Lack of X-ray diffraction data hinders structure-activity relationship (SAR) studies.

Future Directions

-

Stereochemical optimization: Introduce chiral centers to improve target selectivity.

-

Prodrug development: Mask the amide group to enhance oral bioavailability.

-

Computational modeling: Predict off-target effects using molecular dynamics simulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume